1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
Overview
Description
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position of the indole ring .
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde depends on its specific biological targetThe presence of the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1-benzyl-1H-indole-6-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.
1-(4-methoxybenzyl)-1H-indole-6-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
1-(4-chlorobenzyl)-1H-indole-6-carbaldehyde: The presence of a chlorine atom can significantly alter the compound’s chemical reactivity and potential biological effects.
Biological Activity
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a 4-methylbenzyl group and an aldehyde functional group. Its chemical structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
- Neuroprotective Effects : Related compounds exhibit neuroprotective properties by targeting neuroinflammatory pathways and inhibiting apoptosis in neuronal cells. This suggests that this compound may share similar properties .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 50 | Induces apoptosis via CDK inhibition |
Study 2 | HCT-116 (Colon Cancer) | 75 | Alters cell cycle progression |
Study 3 | Neuroblastoma Cells | 30 | Reduces neuroinflammation |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various indole derivatives, this compound was tested against MCF-7 and HCT-116 cell lines. The compound exhibited significant growth inhibition with IC50 values of 50 µM and 75 µM, respectively. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with CDK2, a critical regulator of the cell cycle .
Case Study 2: Neuroprotective Potential
Another research focused on the neuroprotective effects of indole derivatives, including this compound. The compound demonstrated a reduction in neuroinflammation markers in cultured neuronal cells exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPYAYPGSDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589405 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-34-5 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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